Methyl 4-(3H-imidazo[4,5-b]pyridin-2-yl)benzoate
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Overview
Description
Methyl 4-(3H-imidazo[4,5-b]pyridin-2-yl)benzoate is a heterocyclic compound that features an imidazo[4,5-b]pyridine ring fused with a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3H-imidazo[4,5-b]pyridin-2-yl)benzoate typically involves the formation of the imidazo[4,5-b]pyridine core followed by esterification with benzoic acid derivatives. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization to form the imidazo[4,5-b]pyridine core . The resulting intermediate is then esterified with methyl benzoate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3H-imidazo[4,5-b]pyridin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 4-(3H-imidazo[4,5-b]pyridin-2-yl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(3H-imidazo[4,5-b]pyridin-2-yl)benzoate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access . This compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares the imidazo[4,5-b]pyridine core but lacks the benzoate moiety.
Imidazo[4,5-c]pyridine: Similar structure but with a different fusion pattern of the rings.
Imidazo[1,5-a]pyridine: Another isomeric form with different biological activities.
Uniqueness
Methyl 4-(3H-imidazo[4,5-b]pyridin-2-yl)benzoate is unique due to its specific combination of the imidazo[4,5-b]pyridine core and the benzoate moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets and potential therapeutic applications that are not observed with other similar compounds .
Properties
Molecular Formula |
C14H11N3O2 |
---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
methyl 4-(1H-imidazo[4,5-b]pyridin-2-yl)benzoate |
InChI |
InChI=1S/C14H11N3O2/c1-19-14(18)10-6-4-9(5-7-10)12-16-11-3-2-8-15-13(11)17-12/h2-8H,1H3,(H,15,16,17) |
InChI Key |
MVLIFILYEOMNNW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=N3 |
Origin of Product |
United States |
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